Methyl 2-amino-3-(trifluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(trifluoromethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the benzene ring, along with an amino group (-NH2) and a methyl ester group (-COOCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(trifluoromethoxy)benzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl 2-amino-3-(trifluoromethoxy)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(trifluoromethoxy)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-(trifluoromethyl)benzoate
- Methyl 3-(trifluoromethoxy)benzoate
- Methyl 2-amino-4-(trifluoromethoxy)benzoate
Uniqueness
Methyl 2-amino-3-(trifluoromethoxy)benzoate is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs. The trifluoromethoxy group provides distinct electronic and steric effects, making this compound valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-amino-3-(trifluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-8(14)5-3-2-4-6(7(5)13)16-9(10,11)12/h2-4H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXGGECNRJYPDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.